

Nifoxipam validation analytical method ISO standards

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Compound Focus: Nifoxipam

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Analytical Method for Nifoxipam in Plasma

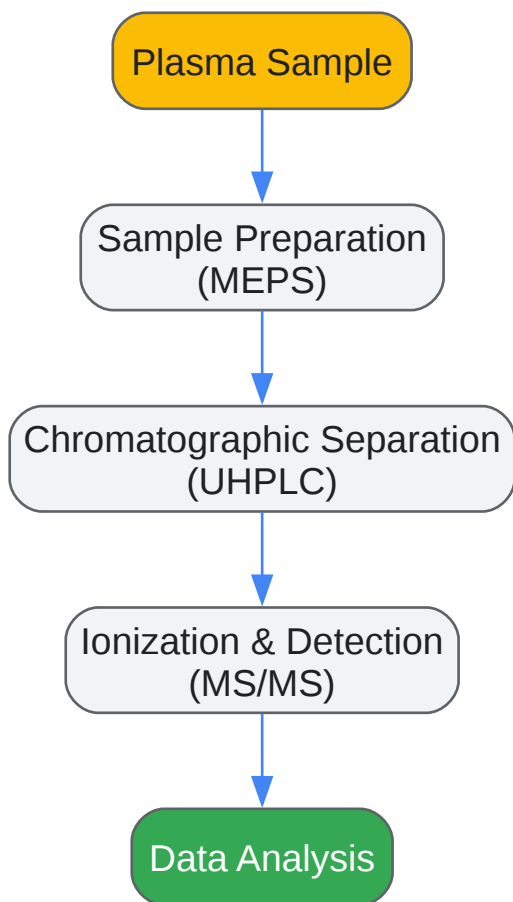
The following table summarizes the key parameters of a method developed for the determination of **Nifoxipam** and other designer benzodiazepines in human plasma using **Microextraction by Packed Sorbent (MEPS)** and **Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS)** [1].

Parameter	Description
Analytical Technique	Ultra-High Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1].
Sample Matrix	Human plasma [1].
Sample Preparation	Microextraction by Packed Sorbent (MEPS) using a polymeric mixed-mode C8/strong cation-exchange (SCX) sorbent [1].
Chromatography	Reversed-phase using a C18 column (100 mm x 2.1 mm, 1.8 μ m) with a mobile phase of (A) water and (B) methanol, both with 0.1% formic acid [1].
Mass Spectrometry	Electrospray Ionization (ESI) in positive mode; multiple reaction monitoring (MRM) [1].

Parameter	Description
Validated Aspects	Selectivity, linearity, accuracy, precision, matrix effects, and recovery [1].

Detailed Experimental Workflow

The analytical process can be visualized and broken down into the following key stages. This workflow outlines the journey of a plasma sample from preparation to final data analysis.



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The workflow consists of four main stages:

- **Sample Preparation (MEPS)** [1]:

- Condition the MEPS syringe sorbent (C8/SCX) with 100 µL of methanol and then 100 µL of water.
 - Load 100 µL of plasma sample through the sorbent for 5 cycles.
 - Wash with 100 µL of a 5% methanol solution to remove interferences.
 - Elute the analytes with 50 µL of a mixture of methanol and acetonitrile (50:50, v/v) with 2% ammonium hydroxide.
- **Chromatographic Separation (UHPLC) [1]:**
 - **Column:** C18 (100 mm x 2.1 mm, 1.8 µm particle size).
 - **Mobile Phase:** A gradient elution is used with (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.
 - **Flow Rate:** 0.4 mL/min.
 - **Column Temperature:** 40 °C.
 - **Injection Volume:** 5 µL.
 - **Ionization and Detection (MS/MS) [1]:**
 - **Ion Source:** Electrospray Ionization (ESI), operated in positive mode.
 - **Detection:** Multiple Reaction Monitoring (MRM). For **Nifoxipam**, the specific precursor ion and product ions monitored were not detailed in the available excerpt, but this is a key parameter to define in method development.
 - **Data Analysis:** The results are processed using the instrument's software, quantifying **Nifoxipam** based on the response of its specific MRM transition.

Integrating ISO 15189 Quality Framework

Although the search results do not link the specific method above to an ISO standard, the general principles of **ISO 15189** for medical laboratories provide a crucial framework for ensuring result reliability [2]. You can align the analytical method with this standard by focusing on:

- **Internal Quality Control (IQC):** Routinely process and monitor quality control samples at multiple concentrations to ensure the method remains in control [2].
- **Risk Management:** Proactively identify potential errors in the analytical process and implement corrective actions [2].
- **Method Validation:** Ensure that the method's performance characteristics—such as **precision, accuracy, linearity, and limit of detection**—are thoroughly documented and meet predefined criteria for their intended use [1] [2].

- **Uncertainty of Measurement:** Estimate the uncertainty associated with the quantitative results [2].

Key Context on Nifoxipam

For your research and guide, it is helpful to know that **Nifoxipam** is a designer benzodiazepine and an active metabolite of flunitrazepam [3] [4]. It is sold online as a "research chemical" and is not approved for medical use [3]. Its presence in the recreational drug market makes robust analytical methods for its detection vital in forensic and clinical toxicology [1] [3].

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